N-(Carboxymethyl)-N,N',N'-tris(carboxylatomethyl)ethylenediamine
Overview
Description
EDTA(3-) is the tetracarboxylic acid anion formed by deprotonation of three of the four carboxy groups in ethylenediaminetetraacetic acid (EDTA). It is a conjugate base of an EDTA(2-).
Scientific Research Applications
Immobilized Metal-Ion Affinity Chromatography
N-(Carboxymethyl)-N,N',N'-tris(carboxylatomethyl)ethylenediamine, also known as ethylenediamine-N,N,N'-triacetic acid, is used as a stationary phase in immobilized metal-ion affinity chromatography. This application is significant for the fractionation of proteins and the preparation of metal-free proteins. However, studies indicate that not all immobilized ligands effectively bind Cu(II), suggesting a potential discrepancy in its binding capacity (McCurley & Seitz, 1989).
Environmental Stability and Biodegradability
The environmental stability and biodegradability of ethylenediamine derivatives, such as those with carboxymethyl groups, have been a subject of study. It has been found that the biodegradability of these compounds depends on the nature and number of substituents in the molecule. For instance, tetra- and pentasubstituted derivatives with carboxymethyl groups show significant environmental stability (Pitter & Sykora, 2001).
Synthesis and Properties of Copper(II) Complexes
Studies have explored the synthesis and properties of poly-{(N-(2-hydroxyethyl)-N'-carboxymethyl-1,2-ethylenediamine-N,N'-diacetato)copper(II) hydrate}. These complexes have been analyzed using various techniques such as TG analysis, IR, and ESR spectra, revealing details about their crystalline structure and coordination modes (Castiñeiras-Campos et al., 2000).
Ligand Design for Metal Complexes
Research has also focused on ligand design using ethylenediamine-based backbones for metal-binding agents. These are important in biomimetics and homogeneous catalysis. The studies involve the synthesis and analysis of various metal complexes, providing insights into their structural and functional properties (Wegeberg, McKee & McKenzie, 2016).
Synthesis of Derivatives with Medical Applications
There's also research into the synthesis of N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides from styrene oxide and ethylenediamines, leading to compounds with significant antiarrhythmic activity (Hoang et al., 2018).
Properties
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVZYZYPLLWCC-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2O8-3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.